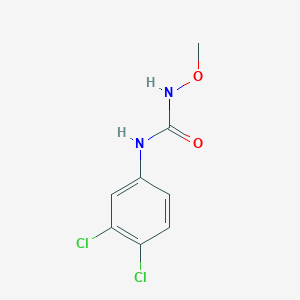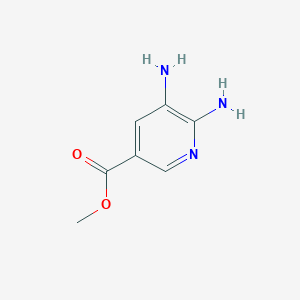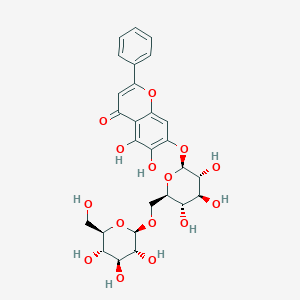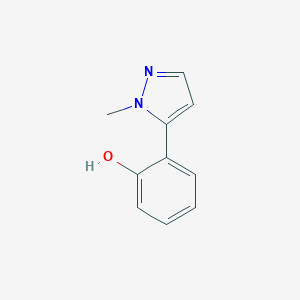
N-(3-Fluorobenzyl)-4-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Fluorobenzyl)-4-methylaniline, also known as 3-Fluoro-4-methylaniline, is a chemical compound that belongs to the family of anilines. It is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The exact mechanism of action of N-(3-Fluorobenzyl)-4-methylaniline is not fully understood. However, it is believed that the compound acts as a substrate for enzymes such as cytochrome P450 and undergoes metabolic activation to form reactive intermediates that can interact with cellular macromolecules such as DNA and proteins.
Biochemical and Physiological Effects:
N-(3-Fluorobenzyl)-4-methylaniline has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in human liver cells. It has also been shown to inhibit the growth of cancer cells in vitro. However, the exact mechanism of these effects is not fully understood and requires further research.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Fluorobenzyl)-4-methylaniline has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in good yields. It is also relatively stable and can be stored for extended periods without significant degradation. However, the compound has several limitations as well. It is toxic and can cause harm if not handled properly. It is also relatively expensive and may not be readily available in some laboratories.
Orientations Futures
There are several future directions for the research of N-(3-Fluorobenzyl)-4-methylaniline. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Another potential direction is to investigate its potential as a probe for the study of cytochrome P450 enzymes. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of the compound.
Conclusion:
In conclusion, N-(3-Fluorobenzyl)-4-methylaniline is a unique and versatile compound that has potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been used in various scientific research applications. However, further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of N-(3-Fluorobenzyl)-4-methylaniline involves the reaction of 3-fluorobenzyl chloride with 4-methylaniline in the presence of a base such as potassium carbonate. The reaction takes place at a temperature of around 100°C and yields the desired product in good yields. The synthesis method is relatively simple and can be carried out in a laboratory setting with ease.
Applications De Recherche Scientifique
N-(3-Fluorobenzyl)-4-methylaniline has been used in various scientific research applications. It has been used as a precursor in the synthesis of other compounds such as 3-fluoro-4-methylbenzoic acid, 4-methyl-3-fluorobenzaldehyde, and 4-methyl-3-fluorobenzoic acid. It has also been used as a reagent in the synthesis of other compounds such as 3-fluoro-4-methylbenzonitrile, 3-fluoro-4-methylbenzaldehyde, and 3-fluoro-4-methylbenzoic acid.
Propriétés
IUPAC Name |
N-[(3-fluorophenyl)methyl]-4-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-11-5-7-14(8-6-11)16-10-12-3-2-4-13(15)9-12/h2-9,16H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRGYCBJARDSJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/structure/B173971.png)











